Superior Blood Phenylalanine Reduction vs. Sapropterin in PKU Patients
In a Phase 3, randomized, crossover, active-controlled trial (AMPLIPHY), sepiapterin demonstrated a 70% greater reduction in blood phenylalanine (Phe) compared to the maximum approved dose of sapropterin in patients with phenylketonuria [1].
| Evidence Dimension | Blood Phenylalanine Reduction |
|---|---|
| Target Compound Data | Least-squares mean (SE) reduction: -437.0 (28.0) μmol/L |
| Comparator Or Baseline | Sapropterin (20 mg/kg/day): -256.6 (28.2) μmol/L |
| Quantified Difference | Least-squares mean difference: -180.4 μmol/L (95% CI: -229.5, -131.4; p < 0.0001), representing a 70% greater reduction. |
| Conditions | Phase 3 AMPLIPHY trial; PKU patients aged ≥2 years; 4-week treatment periods; baseline Phe ~725-790 μmol/L. |
Why This Matters
This direct clinical evidence establishes sepiapterin as the superior option for achieving target Phe levels, a critical determinant of neurocognitive outcomes in PKU.
- [1] Giżewska M, et al. Efficacy and safety of sepiapterin versus sapropterin in patients with phenylketonuria: Results from the Phase 3, randomized, crossover, open-label, active-controlled AMPLIPHY trial. Metabolism. 2026;178:156513. View Source
